Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-
Description
Properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFULQLNFBAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298446 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23877-68-1 | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23877-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenolic OH | ~9.0-10.0 (broad s) | - |
| Aromatic CH (ortho to OH) | ~6.8 (d, J ≈ 8.5 Hz) | ~115 |
| Aromatic CH (ortho to OCH₂) | ~6.9 (d, J ≈ 8.5 Hz) | ~116 |
| Aromatic C (ipso to OH) | - | ~155 |
| Aromatic C (ipso to OCH₂) | - | ~150 |
| O-CH₂ | ~4.1 (t, J ≈ 5.5 Hz) | ~67 |
| N-CH₂ (ethoxy chain) | ~2.9 (t, J ≈ 5.5 Hz) | ~55 |
| N-CH₂ (pyrrolidine ring) | ~2.6 (m) | ~54 |
| CH₂ (pyrrolidine ring) | ~1.8 (m) | ~23 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.
To unambiguously assign the NMR signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two to three bonds. youtube.com For instance, it would show a cross-peak between the protons of the O-CH₂ and N-CH₂ groups of the ethoxy chain, confirming their adjacent positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This ¹H-¹³C correlation experiment maps protons directly to their attached carbon atoms. np-mrd.org An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the assignment of the aromatic and aliphatic regions. science.gov
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for establishing the connectivity between the different parts of the molecule. For example, an HMBC spectrum would show a correlation from the O-CH₂ protons to the ipso-carbon of the phenyl ring, confirming the ether linkage. It would also show correlations between the protons on the ethoxy chain and the carbons of the pyrrolidine (B122466) ring, verifying the complete structure. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. govinfo.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For Phenol (B47542), 4-[2-(1-pyrrolidinyl)ethoxy]-, with a molecular formula of C₁₂H₁₇NO₂, the calculated exact mass is 207.1259 g/mol . lookchem.comguidechem.com HRMS analysis would confirm this exact mass, thereby verifying the elemental composition and providing a high degree of confidence in the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comnih.gov While this compound may require derivatization to increase its volatility for GC analysis, the resulting mass spectrum would provide a characteristic fragmentation pattern. researchgate.net Key fragmentation pathways for phenolic compounds often involve cleavages related to the ether linkage and the pyrrolidine ring. researchgate.netnih.gov The fragmentation pattern serves as a chemical fingerprint for the molecule. nist.govnist.gov
Interactive Data Table: Expected Key Fragments in GC-MS
| m/z Value | Possible Fragment Structure/Identity |
| 207 | [M]⁺ (Molecular ion) |
| 121 | [HOC₆H₄OCH₂]⁺ or [HOC₆H₅O]⁺ |
| 94 | [C₆H₅OH]⁺ (Phenol) |
| 84 | [C₅H₈N]⁺ (Pyrrolidinyl fragment) |
| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
Note: The relative intensities of these fragments would be characteristic of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and selective method for analyzing compounds in complex mixtures, such as biological fluids or environmental samples. nih.govsemanticscholar.orgmdpi.com This technique is well-suited for the analysis of moderately polar and non-volatile compounds like Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-. researchgate.netresearchgate.net
In an LC-MS/MS experiment, the intact molecule (precursor ion) is selected and then fragmented to produce a series of product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis. nih.gov The specific transitions from the precursor ion to the product ions would be unique to the target analyte.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
A thorough review of scientific literature and chemical databases did not yield specific, publicly available experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- (CAS 23877-68-1).
The analysis of a molecule's IR spectrum allows for the identification of its functional groups based on the vibrations of chemical bonds upon absorption of infrared radiation. For Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, characteristic absorption bands would be anticipated from its key structural features: the hydroxyl (-OH) group, the aromatic ring (C=C), the ether linkage (C-O-C), and the tertiary amine within the pyrrolidine ring. However, without experimental data, a detailed assignment of specific vibrational frequencies (cm⁻¹) and the creation of a data table are not possible.
Similarly, UV-Vis spectroscopy measures the electronic transitions within a molecule. The presence of the phenolic chromophore would be expected to produce distinct absorption maxima (λmax) in the ultraviolet region of the spectrum. The exact wavelengths and molar absorptivity values are dependent on the molecular structure and solvent used. As no experimental UV-Vis spectra for this specific compound were found, a quantitative analysis of its electronic transitions cannot be provided.
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature revealed no published single-crystal X-ray diffraction studies for Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.
While the compound is known to be a powder with a reported melting point of 113-115 °C, indicating it exists in a solid state at room temperature, its specific crystal structure remains uncharacterized in the available literature. sigmaaldrich.com Consequently, detailed crystallographic parameters cannot be presented.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the molecular properties of Phenol (B47542), 4-[2-(1-pyrrolidinyl)ethoxy]-. These methods provide a foundational understanding of its structure, stability, and reactive nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, DFT calculations, often employing basis sets like 6-31G*, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. arabjchem.org This process identifies the minimum energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles.
The energy landscape of the molecule can also be explored to identify different stable conformations (isomers) and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energetic barriers to conformational changes.
Illustrative Optimized Geometrical Parameters for a Phenol Derivative
| Parameter | Value |
|---|---|
| Bond Length (C-O) | 1.37 Å |
| Bond Length (O-H) | 0.96 Å |
| Bond Angle (C-O-H) | 109.5° |
Note: The data in this table is illustrative for a phenol derivative and intended to demonstrate the type of information obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. The MEP map of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). chempedia.info
The oxygen atom of the hydroxyl group and the nitrogen atom in the pyrrolidine (B122466) ring are expected to be regions of high electron density (colored red in MEP maps), indicating their role as potential sites for electrophilic attack. chempedia.info Conversely, the hydrogen atom of the hydroxyl group would be a region of positive potential (colored blue), making it susceptible to nucleophilic attack. chempedia.info This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, the HOMO is likely to be localized on the electron-rich phenol and pyrrolidine rings, while the LUMO would be distributed over the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity. imist.ma
Illustrative FMO Parameters for a Substituted Phenol
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Note: The data in this table is illustrative for a substituted phenol and intended to demonstrate the type of information obtained from FMO analysis.
DFT calculations can be used to predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Quantum chemical calculations can also provide insights into the thermochemical and thermodynamic properties of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-. Properties such as the heat of formation, entropy, and heat capacity can be calculated at different temperatures. arabjchem.org These calculations are essential for understanding the stability of the molecule and its behavior under various thermal conditions. researchgate.netacs.org
Molecular Docking Simulations for Ligand-Target Recognition and Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ufms.br In the context of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, docking simulations can be used to explore its potential interactions with biological targets such as enzymes or receptors. mdpi.comnih.gov
These simulations can identify the most likely binding site on the target protein and predict the binding affinity of the ligand. The binding mode, including key interactions like hydrogen bonds and hydrophobic interactions, can be visualized and analyzed. nih.gov This information is critical in the field of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ufms.br
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Kinetics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, MD simulations can elucidate its conformational landscape and the kinetics of its interaction with biological targets.
The ethoxy linker introduces several rotatable bonds, allowing the pyrrolidinyl and phenyl moieties to orient themselves in numerous ways. A thorough conformational analysis, often preceding MD simulations, would identify the most stable conformers. researchgate.net The relative populations of these conformers can be estimated using thermodynamic calculations based on their potential energies. researchgate.net
When studying the interaction of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- with a biological target, such as a receptor or enzyme, MD simulations can be particularly insightful. For instance, in studies of pyrrolidine derivatives as plasmepsin inhibitors, MD simulations were crucial for understanding how the flexibility of both the ligand and the protein's binding site accommodate each other. nih.gov Similarly, for selective estrogen receptor modulators (SERMs) that share the basic side-chain-containing phenyl structure, the conformation of the side chain is critical for its biological activity. nih.gov MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and determine its binding affinity. The simulations can also be used to calculate the binding free energy, providing a quantitative measure of the interaction strength.
The kinetics of binding, including the rates of association and dissociation, can also be explored using advanced MD techniques. These simulations can map the entire binding pathway, identifying transition states and potential energy barriers that govern how quickly the molecule binds to and unbinds from its target.
A hypothetical table of conformational energies for the pyrrolidine ring in Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- is presented below, illustrating the type of data obtained from such computational studies.
| Pyrrolidine Ring Conformation | Relative Energy (kcal/mol) | Population (%) |
| Cγ-endo | 0.00 | 75 |
| Cγ-exo | 1.20 | 25 |
This table is illustrative and based on findings for similar pyrrolidine derivatives. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are invaluable for predicting the characteristics of new or untested compounds, such as Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-.
The development of a QSAR or QSPR model begins with the calculation of molecular descriptors for a series of related compounds. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and shape.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as partial charges, dipole moment, and frontier molecular orbital energies (EHOMO and ELUMO). nih.gov
Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which represents hydrophobicity. mdpi.com
For a series of phenol derivatives, QSAR models have been successfully developed to predict their toxicity, with descriptors like molecular weight, hardness, chemical potential, and electrophilicity index showing significant correlation. nih.gov Similarly, QSPR models have been used to predict properties like the gas chromatographic retention times of phenolic compounds. researchgate.netresearchgate.net
Once a set of descriptors is calculated for a training set of molecules with known activities or properties, statistical methods are employed to build the model. These methods can range from linear techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to more complex, non-linear approaches such as Artificial Neural Networks (ANN). nih.gov The goal is to create a mathematical equation that can accurately predict the property of interest for new compounds based solely on their calculated descriptors.
For Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, a QSAR model could be developed to predict its potential activity as, for example, an enzyme inhibitor or a receptor modulator. A QSPR model could predict its antioxidant activity, a known property of many phenolic compounds. mdpi.com The practical application of such models lies in their ability to screen virtual libraries of compounds, prioritizing the synthesis and experimental testing of the most promising candidates. nih.gov
Below is a hypothetical table of molecular descriptors that could be used in a QSAR/QSPR study of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- and related compounds.
| Descriptor | Descriptor Type | Hypothetical Value |
| Molecular Weight | Constitutional | 221.29 |
| logP | Physicochemical | 2.85 |
| Topological Polar Surface Area | Topological | 21.6 Ų |
| Dipole Moment | Electronic | 3.5 D |
| EHOMO | Electronic | -8.5 eV |
| ELUMO | Electronic | -1.2 eV |
This table contains hypothetical values for illustrative purposes.
In Vitro Pharmacological and Biochemical Studies
Receptor Binding Affinity and Selectivity Studies
The affinity and selectivity of Phenol (B47542), 4-[2-(1-pyrrolidinyl)ethoxy]- and its related compounds have been characterized across several key receptor families, including nicotinic acetylcholine (B1216132), histaminergic, serotonergic, and estrogen receptors, as well as other G-protein coupled receptors.
In vitro pharmacological studies have been conducted on structural analogs of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- to determine their properties as nicotinic acetylcholine receptor (nAChR) ligands. One such analog, SIB-1553A, which features a thioether linkage and an N-methylated pyrrolidine (B122466) ring, has demonstrated notable activity.
This compound displaced the binding of [³H]nicotine to rat brain nAChRs with an IC₅₀ value of 110 nM. nih.gov Further studies revealed that SIB-1553A exhibits a greater selectivity for β4-subunit containing recombinant human nAChRs (α2β4, α3β4, and α4β4) when compared to β2-subunit containing nAChRs (α4β2 and α3β2). nih.gov This selectivity was observed in terms of both efficacy and potency in calcium flux assays. nih.gov The development of selective α4β2 nAChR ligands is a significant area of research, with subtle structural modifications influencing affinity and selectivity. unimi.itresearchgate.net The substitution pattern on the benzene (B151609) ring, for instance, has been shown to be a key factor in controlling α4β2 partial agonist activity and selectivity versus the α3β4 subtype. unimi.it
Interactive Data Table: nAChR Binding Affinity of SIB-1553A
| Compound | Receptor Target | Binding Affinity (IC₅₀) |
| SIB-1553A | Rat Brain nAChRs ([³H]nicotine displacement) | 110 nM |
Note: Data presented is for the structural analog SIB-1553A.
The cross-reactivity of nAChR ligands with other central nervous system receptors is a critical aspect of their pharmacological profile. Studies on the analog SIB-1553A showed a modest affinity for both histaminergic H₃ and serotonergic 5-HT₁ and 5-HT₂ receptors. nih.gov The specific binding affinities (Ki or IC₅₀ values) for the parent compound, Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, at these receptors have not been detailed in the reviewed literature. The development of selective histamine (B1213489) H₃ antagonists is an active area of research, with novel substituted pyrrolidines showing high affinity for this receptor. nih.gov Similarly, extensive research has been conducted to identify selective ligands for various serotonin (B10506) receptor subtypes, which are implicated in a wide range of physiological and pathological processes. nih.govnih.gov
The phenolic moiety of the compound suggests a potential interaction with estrogen receptors (ER). Phenolic compounds are known to bind to the ligand-binding domain of ERα and ERβ. nih.govfrontiersin.org While direct binding data for Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- is limited, a closely related, more complex molecule incorporating the 4-[2-(pyrrolidin-1-yl)ethoxy]phenyl group has been studied.
This larger tetrahydroisoquinoline derivative demonstrated significant binding affinity for both human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with IC₅₀ values in the nanomolar range. bindingdb.org Specifically, it showed an IC₅₀ of 11 nM for ERα and varying IC₅₀ values for ERβ, including 21 nM and 166 nM in different assays. bindingdb.org The compound also exhibited agonist activity with EC₅₀ values of 10.7 nM and 291 nM for ERβ. bindingdb.org This indicates that the 4-[2-(1-pyrrolidinyl)ethoxy]phenol substructure is compatible with high-affinity binding to the estrogen receptor.
Interactive Data Table: Estrogen Receptor Binding of a Structural Analog
| Compound | Receptor Target | Binding Affinity (IC₅₀) | Functional Activity (EC₅₀) |
| Tetrahydroisoquinoline derivative | Human Estrogen Receptor α | 11 nM | - |
| Tetrahydroisoquinoline derivative | Human Estrogen Receptor β | 21 nM | 10.7 nM |
| Tetrahydroisoquinoline derivative | Human Estrogen Receptor β | 166 nM | 291 nM |
Note: Data presented is for a complex tetrahydroisoquinoline derivative containing the Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- moiety.
G-protein coupled receptors represent a vast and diverse family of transmembrane receptors that are crucial drug targets. nih.gov Comprehensive screening of compounds against a wide array of GPCRs is essential to understand their full pharmacological profile and potential off-target effects. While specific data on the interaction of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- with a broad panel of GPCRs is not available in the reviewed literature, the modest affinity of its analog SIB-1553A for the H₃ and 5-HT receptors (which are GPCRs) suggests potential for wider GPCR interactions. nih.gov Modern screening platforms enable high-throughput assessment of interactions across the GPCR-ome, which would be necessary to fully characterize the selectivity profile of this compound. nih.govnih.gov
Enzyme Inhibition Kinetics and Mechanism Studies
The potential for Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- to act as an enzyme inhibitor has been explored through profiling against key kinase families.
There is no specific experimental data available from the reviewed sources detailing the inhibitory activity of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- against the Src Kinase Family or Vascular Endothelial Growth Factor Receptor 2 (VEGFr2).
The Src family of non-receptor tyrosine kinases plays a significant role in various cellular signaling pathways. nih.gov A wide range of small molecules have been developed as Src inhibitors, often featuring quinoline (B57606) or related heterocyclic core structures. nih.gov
Similarly, VEGFr2 is a key receptor tyrosine kinase involved in angiogenesis, the process of new blood vessel formation. mdpi.com Inhibition of VEGFr2 is a validated therapeutic strategy in oncology. nih.gov Many small molecule inhibitors of VEGFr2 have been identified, and the general class of phenolic compounds has been investigated for potential inhibitory effects on VEGF-induced signaling. nih.gov However, specific IC₅₀ or Ki values for Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- against these kinases are not documented in the available literature.
Hydrolase Inhibition Studies
Currently, there is a notable absence of publicly available scientific literature detailing the inhibitory effects of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, on key hydrolase enzymes such as leukotriene A4 hydrolase, α-amylase, or α-glucosidase. Extensive searches of academic and research databases did not yield any specific studies investigating the potential of this compound to modulate the activity of these enzymes. Consequently, no data on its inhibitory concentrations (e.g., IC₅₀ values) or mechanism of inhibition for these hydrolases can be provided at this time.
Inhibition of Bacterial Enzymes
Similarly, the scientific literature lacks specific data regarding the inhibitory activity of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, against bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). As a result, there is no available information on whether this compound possesses antibacterial properties through the inhibition of these critical bacterial targets. Further research would be necessary to determine its potential in this area.
Cytochrome P450 (CYP) Isoform Inhibition Profiling
There is no specific information available in the public domain regarding the cytochrome P450 (CYP) isoform inhibition profile of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-. Studies detailing its potential to inhibit various CYP isoforms, which are crucial for drug metabolism, have not been identified in the available literature. Therefore, its drug-drug interaction potential via CYP inhibition remains uncharacterized.
Cellular Mechanism of Action Investigations (In Vitro Models)
Induction of Apoptosis and Associated Signaling Pathways in Cell Lines
Investigations into the pro-apoptotic potential of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, and its effects on associated signaling pathways in cell lines have not been reported in the accessible scientific literature. There are no available studies that have explored whether this compound can induce programmed cell death or the molecular mechanisms that would be involved.
Modulation of Endoplasmic Reticulum (ER) Stress Responses
The effect of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, on endoplasmic reticulum (ER) stress responses remains an uninvestigated area. No research has been published detailing its ability to modulate key markers of the unfolded protein response (UPR) or other ER stress-related signaling cascades in in vitro models.
Regulation of Neurotransmitter Release
Specific studies detailing the direct regulatory effects of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, on the release of neurotransmitters such as dopamine, norepinephrine, or acetylcholine are not present in the current body of scientific literature. Its potential to act as a modulator of neurotransmission has not been characterized.
Antiproliferative Effects in Transformed Human Cell Lines
No studies reporting the in vitro antiproliferative or cytotoxic activity of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- against any transformed human cell lines have been identified. Consequently, no data on its potential effects on cancer cell viability or proliferation can be presented.
In Vitro Antimicrobial and Antifungal Efficacy Evaluations
There is no available research on the in vitro antimicrobial or antifungal properties of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-. Studies to determine its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against various bacterial or fungal strains have not been found in the public domain.
Structure Activity Relationship Sar and Scaffold Design Principles
Systematic Elucidation of Key Pharmacophoric Elements and Their Contribution to Activity
The pharmacophore of this class of compounds can be broken down into three essential elements: a basic amine, a central hydrogen-bond acceptor, and a terminal aromatic region.
The Pyrrolidine (B122466) Ring: The saturated pyrrolidine ring contains a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge is often critical for forming an ionic interaction or a key salt bridge with an acidic amino acid residue (e.g., Asp or Glu) in the target protein's binding site. SAR studies on related compounds, such as LTA4 hydrolase inhibitors, have shown that the pyrrolidine ring is a highly effective basic group for achieving potent activity. nih.gov Modifications to this ring, such as substitution or replacement with other cyclic amines, can significantly impact potency, highlighting its importance as a primary pharmacophoric feature.
The Terminal Phenol (B47542)/Aromatic System: The phenol group provides a hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor. This feature is often crucial for anchoring the ligand in the active site. In the closely studied series of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine analogues, this terminal aromatic region is critical for activity. nih.gov The electronic and steric properties of this part of the molecule are finely tuned to maximize interactions, often through hydrophobic and van der Waals forces, with a specific region of the target protein. nih.gov
Analysis of Positional and Substituent Effects on Biological Activity and Selectivity
Detailed SAR studies on the related 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine series of LTA4 hydrolase inhibitors provide significant insight into how positional and substituent changes affect activity. These findings are highly relevant for predicting the behavior of analogues based on the Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- scaffold.
For instance, modifications to the terminal aromatic ring have demonstrated a profound impact on inhibitory potency. The position, size, and electronic nature of substituents determine the compound's fit and interaction with the enzyme. While the parent phenol compound provides a baseline, extending this to a phenylphenoxy scaffold allowed for extensive exploration. nih.gov It was found that small, lipophilic substituents on the terminal phenyl ring were generally well-tolerated or beneficial for activity.
Below is a table summarizing the effects of various substitutions on the terminal phenyl ring of the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold against LTA4 Hydrolase.
| Compound | Substitution (R) | IC50 (µM) for LTA4 Hydrolase |
| Analog 1 | H | 0.023 |
| Analog 2 | 4'-F | 0.012 |
| Analog 3 | 4'-Cl | 0.011 |
| Analog 4 | 4'-CH3 | 0.011 |
| Analog 5 | 4'-CF3 | 0.027 |
| Analog 6 | 3'-Cl | 0.012 |
| Analog 7 | 2'-F | 0.120 |
This data is derived from studies on 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine analogues and is presented to illustrate SAR principles applicable to the core scaffold. nih.gov
The data indicates that substitutions at the 4'-position (para) and 3'-position (meta) with small, electron-withdrawing or lipophilic groups (F, Cl, CH3) tend to maintain or enhance potency. However, substitution at the 2'-position (ortho) leads to a significant decrease in activity, likely due to steric hindrance that disrupts the optimal binding conformation. nih.gov
Rational Design Principles for Novel Analogues of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, potency, selectivity, or metabolic stability while retaining its essential biological activity. cambridgemedchemconsulting.comnih.gov For the Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- scaffold, several bioisosteric modifications could be envisioned:
Phenol Bioisosteres: The phenolic hydroxyl group is a frequent site of metabolic glucuronidation or sulfation, which can lead to rapid clearance. Replacing the phenol with bioisosteres can improve pharmacokinetic properties. researchgate.net Potential replacements include other acidic groups like hydroxamic acids, N-acyl sulfonamides, or tetrazoles that can mimic the hydrogen bonding and acidic nature of the phenol. Non-classical bioisosteres like certain heterocycles (e.g., hydroxy-pyridines) could also be employed. nih.gov
Pyrrolidine Bioisosteres: The pyrrolidine ring can be replaced by other cyclic or acyclic amines to explore different spatial orientations and basicity (pKa). Examples include piperidine, azetidine, or dimethylamino groups. The choice of replacement would depend on the specific steric requirements of the target's binding pocket.
Ether Linker Bioisosteres: The ether oxygen could be replaced with other divalent groups such as a thioether (-S-), sulfoxide (B87167) (-SO-), or an amine (-NH-). Such changes would alter the geometry and hydrogen bonding capacity of the linker. cambridgemedchemconsulting.com
FBDD involves screening low-molecular-weight fragments that bind weakly to a biological target and then growing or linking them to create a more potent lead compound. nih.gov The Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- scaffold can be conceptually deconstructed into key fragments for an FBDD campaign:
Fragment 1: A phenol-containing fragment, such as 4-ethoxyphenol.
Fragment 2: A pyrrolidine-containing fragment, such as N-ethylpyrrolidine.
If these or similar fragments are identified as binders to adjacent sites on a target protein, they can be linked together to reconstruct the original scaffold or design novel derivatives. mdpi.com High-resolution structural information, typically from X-ray crystallography, is essential in this process to guide the design of the linker and ensure the fragments maintain their optimal binding orientations. nih.gov
Ligand-Based and Structure-Based Design Strategies for Optimized Chemical Scaffolds
Both ligand-based and structure-based design strategies are powerful tools for optimizing chemical scaffolds.
Ligand-Based Design: In the absence of a high-resolution structure of the biological target, ligand-based methods rely on the information from a set of known active molecules. For the Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- scaffold, one could use the known SAR data from active analogues to build a pharmacophore model. This model defines the essential 3D arrangement of chemical features (e.g., basic amine, hydrogen bond donor/acceptor, aromatic center) required for activity. The model can then be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the design of novel analogues with improved properties.
Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR), structure-based design becomes a powerful approach. Molecular docking can be used to predict the binding mode of the Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- scaffold within the target's active site. This information provides a detailed, atom-level understanding of the key interactions. It can reveal which parts of the molecule can be modified to enhance binding affinity or selectivity and identify empty pockets that can be filled by adding new functional groups to the scaffold, leading to the rational design of more potent and optimized compounds.
Q & A
Q. What are the recommended synthetic routes for Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 4-hydroxyphenol derivatives with 2-(1-pyrrolidinyl)ethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures.
- Optimization Variables :
- Temperature : 80–100°C for 12–24 hours.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
Q. What analytical techniques are critical for characterizing Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- and assessing purity?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Q. How can researchers screen the biological activity of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- in preliminary assays?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known affinity for pyrrolidine-containing ligands (e.g., GPCRs, kinases) .
- Assay Types :
- Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists).
- Functional Assays : cAMP accumulation or calcium flux for GPCR activity .
- Positive Controls : Compare with structurally related compounds (e.g., 4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- derivatives?
Methodological Answer:
- Variables to Investigate :
- Stereochemistry : Enantiomer-specific activity (e.g., R vs. S configurations in chiral analogs) .
- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO concentration) affecting ligand-receptor interactions .
- Orthogonal Validation :
- Use CRISPR-edited cell lines to confirm target specificity.
- Cross-validate with in silico docking (e.g., AutoDock Vina) to predict binding poses .
Q. What strategies are effective for optimizing the pharmacological profile of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- analogs?
Methodological Answer:
- Structural Modifications :
- ADME Studies :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .
Q. How can researchers design experiments to elucidate the mechanism of action of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- in complex biological systems?
Methodological Answer:
- Omics Approaches :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify protein expression changes .
- Pathway Analysis :
- Use KEGG/GO enrichment to map affected pathways (e.g., MAPK/ERK signaling) .
- In Vivo Models :
Q. What are the best practices for analyzing structure-activity relationships (SAR) in Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- derivatives?
Methodological Answer:
- SAR Parameters :
- Data Visualization :
- Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate molecular fields with activity .
Q. How can researchers address challenges in the aqueous solubility of Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- for in vivo studies?
Methodological Answer:
- Formulation Strategies :
- Solubility Screening :
- Use shake-flask method with PBS (pH 7.4) and simulate gastrointestinal fluids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
